REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[c:9]2[cH:10][nH:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:18][cH:19]1.[CH3:20][C:21](=[O:22])[O:23][C:24](=[O:25])[CH3:26].[cH:27]1[cH:28][cH:29][n:30][cH:31][cH:32]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[c:9]2[cH:10][n:11]([C:21]([CH3:20])=[O:22])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)c2c[nH]c3ccccc23)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)c2cn(C(C)=O)c3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |